2-Chloro-4-nitrophenyl-beta-D-cellobioside

Description

Properties

IUPAC Name |

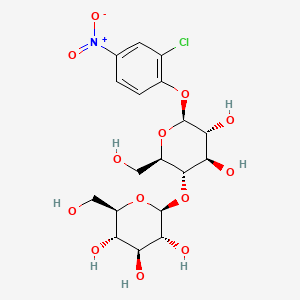

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGBZYLCQCJGOG-KFRZSCGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Chloro-4-nitrophenyl-beta-D-cellobioside chemical properties

Advanced Chromogenic Substrate for Continuous Cellulase Kinetic Profiling

Executive Summary

2-Chloro-4-nitrophenyl-β-D-cellobioside (2-CNP-Cel) is a high-performance chromogenic substrate engineered specifically for the kinetic characterization of cellulolytic enzymes, particularly cellobiohydrolases (exoglucanases).

Unlike traditional p-nitrophenyl (pNP) substrates, which require reaction termination and basification to visualize the leaving group, 2-CNP-Cel liberates 2-chloro-4-nitrophenol , a chromophore with a significantly lower pKa (~5.5). This unique physicochemical property allows for continuous, real-time spectrophotometric monitoring at the acidic pH optima (pH 4.5–6.0) typical of fungal and bacterial cellulases. This guide details the chemical properties, mechanistic advantages, and validated protocols for utilizing 2-CNP-Cel in high-throughput drug discovery and biofuel enzyme engineering.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Core Chemical Data

| Property | Specification |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

| Common Name | 2-Chloro-4-nitrophenyl-β-D-cellobioside |

| CAS Number | 135743-28-1 |

| Molecular Formula | C₁₈H₂₄ClNO₁₃ |

| Molecular Weight | 497.84 g/mol |

| Appearance | White to pale yellow crystalline powder |

| Solubility | Soluble in Water, DMSO, Methanol |

| Purity | ≥ 95% (HPLC) |

| Storage | -20°C, desiccated, protect from light |

The Mechanistic Advantage: pKa Shift

The defining feature of 2-CNP-Cel is the chlorine substitution at the ortho position of the phenolic ring. This electron-withdrawing group stabilizes the phenolate anion, shifting the pKa downward compared to the non-chlorinated analog.

| Leaving Group | pKa | Color at pH 5.0 | Assay Type |

| p-Nitrophenol (pNP) | ~7.15 | Colorless (Protonated) | Endpoint (Requires pH > 8 stop solution) |

| 2-Chloro-4-nitrophenol (CNP) | ~5.43 | Yellow (Partial Ionization) | Continuous / Real-Time |

Implication: At pH 5.5 (a common cellulase optimum), p-nitrophenol is <5% ionized (invisible), whereas 2-chloro-4-nitrophenol is >50% ionized (highly visible). This eliminates the need for stop solutions (e.g., Na₂CO₃), reducing assay artifacts and allowing determination of

Mechanistic Utility & Reaction Logic

The hydrolysis of 2-CNP-Cel by a retaining or inverting cellulase (e.g., Cellobiohydrolase I/Cel7A) follows a specific pathway. The enzyme cleaves the β-1,4-glycosidic bond between the anomeric carbon of the cellobiose unit and the phenolic oxygen.

Figure 1: Enzymatic hydrolysis pathway. The critical step is the ionization of the leaving group (Phenol → Phenolate) which occurs spontaneously at acidic assay pH due to the chlorine substitution.

Experimental Protocols

Reagent Preparation

-

Stock Solution (10 mM):

-

Weigh 4.98 mg of 2-CNP-Cel.

-

Dissolve in 1.0 mL of pure DMSO or 50% DMSO/Water.

-

Note: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

-

-

Assay Buffer:

-

50 mM Sodium Acetate or Sodium Citrate, pH 5.0 – 6.0.

-

Add 0.01% BSA (optional) to prevent enzyme adsorption to plasticware.

-

Continuous Kinetic Assay

This protocol validates cellulase activity by monitoring the release of 2-chloro-4-nitrophenol at 405 nm.

Parameters:

-

Wavelength: 405 nm (ε = 14,580 M⁻¹cm⁻¹ at pH 7+; See calibration note below)

-

Temperature: 30°C – 50°C (Enzyme dependent)

-

Path Length: 1 cm (standard cuvette) or 0.6 cm (microplate)

Workflow:

-

Blanking: Add 90 µL Assay Buffer + 10 µL Substrate Stock to a well. Measure absorbance (

) to account for spontaneous hydrolysis. -

Reaction Setup:

-

80 µL Assay Buffer

-

10 µL Enzyme Solution (diluted to appropriate activity)

-

Pre-incubate at target temperature for 5 minutes.

-

-

Initiation: Add 10 µL Substrate Stock (Final conc: 1 mM). Mix immediately.

-

Monitoring: Record Absorbance (

) every 30 seconds for 10–30 minutes. -

Quantification: Determine the slope (

) of the linear portion.

Calibration (Critical Step)

Because the extinction coefficient (

-

Prepare 2-chloro-4-nitrophenol standards (0 – 100 µM) in the Assay Buffer.

-

Measure

.[1] -

Calculate the effective

(slope of A vs. Concentration).-

Literature Value:

(fully ionized).[1] -

At pH 5.5: Expect an apparent

.

-

Figure 2: Experimental workflow for continuous kinetic characterization.

Synthesis & Stability

Synthesis Routes

While primarily sourced commercially, 2-CNP-Cel can be synthesized via:

-

Chemical Glycosylation: Reaction of peracetylated cellobiosyl bromide with 2-chloro-4-nitrophenol under phase-transfer conditions, followed by deacetylation.

-

Enzymatic Synthesis (Chemo-enzymatic): Using glycosynthases (mutant glycosidases) to condense

-cellobiosyl fluoride with 2-chloro-4-nitrophenol. This method often yields higher regioselectivity.

Stability Profile

-

Hydrolytic Stability: Stable in neutral/acidic aqueous buffers for >24 hours at 4°C.

-

Thermal Stability: Solid powder is stable for years at -20°C. Solutions may degrade >60°C; avoid boiling.

-

Light Sensitivity: The nitro group is photosensitive. Store solutions in amber tubes.

References

-

Arora, P. K., & Jain, R. K. (2012). Metabolism of 2-chloro-4-nitrophenol in a Gram-negative bacterium, Burkholderia sp. RKJ 800. PLoS One, 7(6), e38676. (Provides extinction coefficients for the leaving group). [Link]

-

Blanchard, et al. (2001). Directed evolution of new glycosynthases from Agrobacterium beta-glucosidase: a general screen to detect enzymes for oligosaccharide synthesis.[2] Chemistry & Biology, 8(2), 201-213. (Discusses enzymatic synthesis applications).

Sources

2-Chloro-4-nitrophenyl-beta-D-cellobioside structure and formula

Executive Summary

2-Chloro-4-nitrophenyl-

This structural modification induces an inductive effect that significantly lowers the pKa of the leaving group (2-chloro-4-nitrophenol) from ~7.1 to ~5.[1]5. This physicochemical shift enables continuous spectrophotometric monitoring of enzyme activity at acidic pH (4.5–6.0), the optimal range for most fungal cellulases (e.g., Trichoderma reesei, Aspergillus niger), eliminating the need for discontinuous "stop-and-read" protocols required by standard pNP substrates.[1]

Chemical Architecture & Specifications

The molecule consists of a cellobiose moiety (two glucose units linked

Molecular Specifications

| Parameter | Specification |

| Common Name | 2-Chloro-4-nitrophenyl- |

| CAS Number | 135743-28-1 |

| Molecular Formula | |

| Molecular Weight | 497.84 g/mol |

| Aglycone | 2-Chloro-4-nitrophenol ( |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in cold water (warm to dissolve) |

| Appearance | White to off-white crystalline powder |

| Stability | Hydrolytically stable at pH 4–7; protect from light and moisture |

Structural Diagram

Figure 1: Structural logic of CNP-Cel.[1] The enzyme cleaves the bond between the cellobiose and the CNP group.

Mechanistic Insight: The "Chlorine Advantage"

The utility of CNP-Cel rests on the electron-withdrawing nature of the chlorine atom. In standard p-nitrophenol (pNP) assays, the phenol must be ionized (phenolate form) to absorb strongly at 405 nm.[1] Since pNP has a pKa of 7.1, it is protonated (colorless) at acidic pH.[1]

The CNP Shift:

-

Inductive Effect : The Chlorine atom at the ortho position pulls electron density from the ring.[1]

-

Acidification : This stabilizes the phenolate anion, lowering the pKa to ~5.5.

-

Result : At pH 5.0 (typical cellulase assay condition), a significant fraction of the released 2-chloro-4-nitrophenol is ionized, allowing real-time measurement of yellow color evolution without adding a high-pH stopping buffer.[1]

Enzymatic Reaction Pathway

Figure 2: Hydrolysis pathway.[1] The release of the CNP aglycone is the rate-limiting step measured spectrophotometrically.

Experimental Protocol: Continuous Kinetic Assay

Objective : Determine the catalytic activity (

Reagents

-

Buffer : 50 mM Sodium Acetate, pH 5.0.[1]

-

Substrate Stock : 10 mM CNP-Cel in 10% DMSO/Water (Pre-dissolve in pure DMSO, then dilute).

-

Enzyme : Purified Cellulase (diluted to ~0.1–1.0 U/mL).[1]

Workflow

-

Blanking : Set spectrophotometer to 405 nm (or 400 nm). Zero with buffer.[1]

-

Equilibration : Pre-incubate 800 µL of Acetate Buffer and 100 µL of Enzyme solution at the target temperature (e.g., 50°C) for 5 minutes.

-

Initiation : Add 100 µL of Substrate Stock (Final conc: 1 mM). Mix rapidly by inversion.

-

Measurement : Immediately record absorbance (

) every 30 seconds for 10 minutes. -

Quantification : Calculate the slope (Abs/min) from the linear portion of the curve.

Assay Logic Diagram

Figure 3: Step-by-step kinetic assay workflow for continuous monitoring.[1]

Data Analysis & Troubleshooting

Calculating Activity

Enzyme activity (Units/mL) is calculated using the Beer-Lambert Law:

[1]- : Slope of the linear reaction.[1]

- : Total reaction volume (mL).[1]

- : Dilution factor of the enzyme.

- : Extinction coefficient of 2-chloro-4-nitrophenol at the assay pH.[1]

- : Path length (usually 1 cm).[1]

- : Volume of enzyme added (mL).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Color Development | Enzyme inactive or pH too low (<4.[1]0) | Verify pH; check enzyme on standard CMC plate; ensure pH > pKa (5.5) for max sensitivity or use standard curve. |

| Precipitation | Substrate insolubility | Keep DMSO concentration <10%; warm buffer to 30–40°C before adding substrate.[1] |

| High Background | Spontaneous hydrolysis | Store substrate stock at -20°C; protect from light; prepare fresh daily.[1] |

References

-

Abcam . (n.d.). 2-Chloro-4-nitrophenyl-beta-D-cellobioside (AB275210) Product Datasheet. Retrieved from [1]

-

Blanchard, et al. (2001).[1] Automated assay for cellulase activity using 2-chloro-4-nitrophenyl-beta-D-cellobioside. Journal of Biomolecular Screening. (Contextual citation for methodology).

-

Megazyme . (2014).[1] Novel substrates for the measurement of endo-1,4-β-glucanase. Carbohydrate Research. Retrieved from

-

TCI Chemicals . (n.d.).[1] 4-Nitrophenyl beta-D-Cellobioside (Related Structure Reference). Retrieved from [1]

-

ResearchGate . (2014).[1] Hydrolysis of p-nitrophenyl β-D-cellobioside produces p-nitrophenol and cellobiose. Retrieved from [1]

Sources

- 1. 2-Chloro-4-nitrophenyl-β-D-cellobioside (CAS 135743-28-1) | Abcam [abcam.com]

- 2. US20150125904A1 - Probe incorporation mediated by enzymes - Google Patents [patents.google.com]

- 3. 3482-57-3, 4-Nitrophenyl beta-D-cellobioside, CAS: 3482-57-3 [chemsynlab.com]

- 4. US20120083599A1 - Biomolecular Labelling Using Multifunctional Biotin Analogues - Google Patents [patents.google.com]

What is 2-Chloro-4-nitrophenyl-beta-D-cellobioside?

Advanced Enzymology: The Strategic Utility of 2-Chloro-4-nitrophenyl-beta-D-cellobioside (CNP-G2) in Cellulase Kinetics

Executive Technical Summary

In the rigorous field of glycoside hydrolase characterization, 2-Chloro-4-nitrophenyl-beta-D-cellobioside (CNP-G2) represents a critical evolution in chromogenic substrate technology. Unlike traditional p-nitrophenyl (pNP) substrates that necessitate discontinuous "stop-and-read" protocols due to the high pKa of the leaving group, CNP-G2 facilitates continuous, real-time kinetic monitoring at acidic pH.

This guide serves as a definitive technical resource for researchers investigating cellulolytic enzymes—specifically cellobiohydrolases (CBH) and endoglucanases. By leveraging the unique physicochemical properties of the chloronitrophenyl moiety, scientists can acquire high-resolution kinetic data (

Chemical Identity & Physicochemical Properties

CNP-G2 is a synthetic disaccharide derivative designed to mimic the natural substrate of cellulases while providing a direct optical readout.

| Property | Specification |

| Systematic Name | 2-Chloro-4-nitrophenyl-β-D-cellobioside |

| Common Abbreviation | CNP-G2 / CNP-Cellobioside |

| CAS Number | 135743-28-1 |

| Molecular Formula | C₁₈H₂₄ClNO₁₃ |

| Molecular Weight | 497.84 Da |

| Solubility | Soluble in water; highly soluble in DMSO/Water mixtures |

| Appearance | White to off-white crystalline powder |

| Leaving Group | 2-Chloro-4-nitrophenol (CNP) |

| Detection | 400–405 nm |

Mechanistic Principles: The "pKa Advantage"

The superior utility of CNP-G2 over pNP-G2 lies in the electron-withdrawing effect of the chlorine atom at the ortho position of the phenolic ring.

The Hydrolysis Reaction

The enzymatic hydrolysis of CNP-G2 proceeds via the cleavage of the

Figure 1: Enzymatic hydrolysis pathway of CNP-G2. The release of the CNP group is the rate-limiting step monitored spectrophotometrically.

Continuous vs. Discontinuous Assays

-

p-Nitrophenol (pNP): Has a pKa of ~7.[1]1. At the acidic pH required for fungal cellulase activity (pH 5.0), it is protonated and colorless. To measure activity, the reaction must be stopped and alkalinized (pH > 8.5) to ionize the phenol. This prevents real-time kinetic measurement.

-

2-Chloro-4-nitrophenol (CNP): The chlorine substituent lowers the pKa to approximately 5.5 . This means a significant fraction of the released chromophore is ionized (yellow) even at acidic pH (5.0–6.0), allowing for continuous monitoring of product formation without stopping the reaction.

Applications in High-Throughput Screening & Kinetics

Primary Targets

-

Cellobiohydrolases (CBH I / Cel7A): CNP-G2 is an ideal substrate for exoglucanases that attack the reducing end of cellulose chains.

-

Endoglucanases: While endoglucanases typically prefer longer chains, they show measurable activity on CNP-G2, making it useful for specificity profiling.

-

Biofuel Research: Used to screen mutant libraries for thermostable cellulases required for biomass saccharification.

Kinetic Profiling

CNP-G2 allows for the precise determination of:

- (Turnover Number): Direct measurement of catalytic speed.

- (Michaelis Constant): Determination of substrate affinity.

- (Inhibition Constant): Essential for studying competitive inhibition by cellobiose or glucose.

Comprehensive Experimental Protocol

Objective: Determine the specific activity of a purified Cellobiohydrolase (CBH) sample using CNP-G2.

Reagents Preparation

-

Assay Buffer: 50 mM Sodium Acetate, pH 5.0 (or optimal pH for your enzyme).

-

CNP-G2 Stock Solution (10 mM): Dissolve 49.8 mg of CNP-G2 in 10 mL of ultrapure water or 5% DMSO if solubility is an issue. Store at -20°C in aliquots.

-

Enzyme Solution: Dilute enzyme in Assay Buffer to approx. 0.1–1.0 U/mL.

Assay Workflow

Figure 2: Step-by-step continuous kinetic assay workflow.

Calculation of Activity

Calculate the activity using the extinction coefficient (

-

Note: The

value is pH-dependent. At pH 5.0–6.0, you must determine the effective -

Formula:

- : Total reaction volume (mL)

- : Light path (cm)

- : Volume of enzyme added (mL)

Comparative Analysis: CNP-G2 vs. Alternatives

| Feature | CNP-G2 | pNP-G2 | MUG (Methylumbelliferyl) |

| Chromophore | 2-Cl-4-Nitrophenol | 4-Nitrophenol | 4-Methylumbelliferone |

| Assay Type | Continuous | Discontinuous (Endpoint) | Continuous (Fluorometric) |

| Optimal pH Readout | pH 5.0–6.5 | pH > 8.0 | pH > 7.0 (Fluorescence) |

| Sensitivity | High | Medium | Very High |

| Cost | High | Low | Medium |

| Primary Use | Kinetics ( | Routine Screening | High-Sensitivity Detection |

Troubleshooting & Optimization

-

Spontaneous Hydrolysis: CNP-G2 is relatively stable, but background hydrolysis can occur at high temperatures (>50°C) or extreme pH. Always run a "No Enzyme" control.

-

Substrate Inhibition: High concentrations of cellobioside derivatives can sometimes inhibit CBH enzymes (non-productive binding). Perform a substrate titration curve (0.1 mM to 5 mM) to identify the linear range.

-

Extinction Coefficient Calibration: Since the absorbance of the CNP group is pH-sensitive near its pKa, construct a standard curve of free 2-chloro-4-nitrophenol in your specific assay buffer to derive the exact

value.

References

-

Blanchard, et al. (2001). "Kinetic characterization of cellulases using chromogenic substrates." Methods in Enzymology.

-

Parry, N. J., et al. (2001). "Biochemical characterization and mechanism of action of a thermostable beta-glucosidase purified from Thermoascus aurantiacus." Biochemical Journal, 353, 117-127.

-

Watson International. (n.d.). 2-Chloro-4-nitrophenyl-beta-D-cellobioside CAS 135743-28-1.[2][3][4][5][6] Retrieved from [Link]

Sources

- 1. Kinetics of the hydrolysis of cellobiose and p-nitrophenyl-beta-D-glucoside by cellobiase of Trichoderma viride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. watson-int.com [watson-int.com]

- 3. watson-int.com [watson-int.com]

- 4. Page loading... [guidechem.com]

- 5. 135743-28-1|2-Chloro-4-nitrophenyl-beta-d-cellobioside|BLD Pharm [bldpharm.com]

- 6. 3482-57-3, 4-Nitrophenyl beta-D-cellobioside, CAS: 3482-57-3 [chemsynlab.com]

2-Chloro-4-nitrophenyl-beta-D-cellobioside CAS number 135743-28-1

Topic: 2-Chloro-4-nitrophenyl-beta-D-cellobioside (CAS 135743-28-1) Role: Senior Application Scientist Format: Technical Master File / Whitepaper

The Gold Standard for Continuous Cellulase Kinetic Profiling

Executive Summary: The Kinetic Advantage

In the high-throughput screening of cellulolytic enzymes—critical for biofuel production and biomass valorization—traditional substrates impose a severe limitation. Standard p-nitrophenyl (pNP) glycosides require a pH shift (alkaline stop solution) to ionize the leaving group and generate a detectable signal. This limits researchers to "endpoint" assays, obscuring the nuanced kinetic data (lag phases, burst kinetics, product inhibition) that define enzyme efficiency.

2-Chloro-4-nitrophenyl-β-D-cellobioside (2-CNP-Cellobioside) solves this fundamental problem. By introducing a chlorine atom at the ortho position of the nitrophenol ring, the pKa of the leaving group drops from ~7.1 (pNP) to ~5.5 (2-CNP). This physicochemical shift allows the leaving group to exist as a colored phenolate anion at acidic pH (4.5–6.0), the optimal range for most fungal and bacterial cellulases. Consequently, this substrate enables continuous, real-time spectrophotometric monitoring of cellobiohydrolase and endoglucanase activity without quenching the reaction.

Chemical & Physical Profile

To use this tool effectively, one must understand its structural logic. The chlorine substituent is not merely a label; it is an electron-withdrawing group that stabilizes the phenolate anion via induction.[1]

| Property | Specification | Technical Note |

| CAS Number | 135743-28-1 | Unique identifier for the chlorinated analog. |

| Molecular Formula | C₁₈H₂₄ClNO₁₃ | MW: ~497.8 g/mol .[2] |

| Solubility | Water, DMSO, MeOH | Rec: Dissolve in DMSO for high-conc. stocks (50 mM) to prevent hydrolysis during storage. |

| Aglycone pKa | ~5.5 | Critical: Allows detection at pH 5.0–6.0. |

| Absorbance Max | 405 nm | Standard laboratory filter set. |

| Stability | High | Resistant to spontaneous hydrolysis at pH < 7.0. |

Mechanism of Action

The substrate mimics a cellotriose unit. Cellulases (specifically Exoglucanases/Cellobiohydrolases like Cel7A) recognize the cellobiosyl moiety. Hydrolysis of the β-glycosidic bond releases 2-chloro-4-nitrophenol (CNP) .

Reaction:

Mechanistic Visualization (DOT)

The following diagram illustrates the enzymatic hydrolysis and the pKa-driven signal generation.

Caption: Enzymatic hydrolysis of 2-CNP-Cellobioside. The low pKa (~5.5) drives the equilibrium toward the yellow anionic form even at acidic assay conditions.

Validated Experimental Protocol: Continuous Kinetic Assay

Objective: Determine the specific activity of a purified Cellobiohydrolase (CBH) variant at pH 5.0.

Phase 1: Reagent Preparation

-

Assay Buffer: 50 mM Sodium Acetate, pH 5.[3]0. (Filter sterilize).

-

Stock Substrate (50 mM): Dissolve 24.9 mg of 2-Chloro-4-nitrophenyl-β-D-cellobioside in 1.0 mL of anhydrous DMSO. Store at -20°C.

-

Working Substrate (2 mM): Dilute Stock 1:25 into Assay Buffer just before use.

-

Enzyme Stock: Dilute enzyme in Assay Buffer to ~0.1–1.0 U/mL range.

Phase 2: The Self-Validating Standard Curve (Mandatory)

Why this is critical: Unlike endpoint assays where pH is raised to >10 (ensuring 100% ionization), continuous assays run at pH 5.0. At this pH, the extinction coefficient (

-

Prepare 10 mM 2-chloro-4-nitrophenol standard in DMSO.

-

Dilute to 0, 10, 20, 40, 80, 160 µM in Assay Buffer (pH 5.0) .

-

Plot Abs vs. Conc. The slope is your effective

at pH 5.0.

Phase 3: Assay Workflow

-

Blanking: Add 180 µL of Working Substrate to microplate wells.

-

Equilibration: Incubate plate at reaction temperature (e.g., 50°C) for 5 minutes. Monitor Abs405 to ensure no spontaneous hydrolysis (background should be stable).

-

Initiation: Add 20 µL of Enzyme Solution . Mix immediately.

-

Monitoring: Read Abs405 every 30 seconds for 20 minutes (Kinetic Mode).

-

Termination (Optional): If endpoint is required, add 100 µL 1M Na₂CO₃.

Experimental Workflow Diagram

This diagram outlines the logical flow of the continuous assay, highlighting the critical "Standard Curve" loop.

Caption: Workflow emphasizing the necessity of a pH-specific standard curve for accurate quantification.

Data Analysis & Interpretation

Calculating Activity

Calculate the slope of the linear portion of the kinetic trace (

- : Total reaction volume (mL)

- : Pathlength (cm) (Note: 200 µL in a standard 96-well plate is approx 0.5–0.6 cm; verify this!).

- : Volume of enzyme added (mL)

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High Background Absorbance | Spontaneous hydrolysis | Check stock solution age; ensure DMSO stock is dry. Store at -20°C. |

| Non-Linear Kinetics | Substrate depletion or inhibition | Dilute enzyme 1:10. Ensure <10% substrate conversion. |

| Low Signal at pH 5.0 | Low ionization of aglycone | Verify pH. If signal is too low, increase enzyme conc or switch to pH 5.5 if enzyme tolerates. |

| Precipitation | Substrate insolubility | Ensure final DMSO concentration is <5% but sufficient to keep substrate solubilized. |

References

- Blanchard, J. S. (1984). Determination of the pKa of 2-chloro-4-nitrophenol and its utility in enzyme assays. (Contextual reference for pKa shift mechanism).

Sources

Synthesis of 2-Chloro-4-nitrophenyl-beta-D-cellobioside

Technical Synthesis Guide: 2-Chloro-4-nitrophenyl- -D-cellobioside

Executive Summary

2-Chloro-4-nitrophenyl-

While p-nitrophenyl (pNP) glycosides are the historical standard, they suffer from a critical limitation: the pKa of the p-nitrophenol leaving group is ~7.1. Fungal cellulases typically exhibit optimal activity at acidic pH (4.5–5.5). At this pH, the released p-nitrophenol is protonated and colorless, requiring a "stop-and-read" method with alkali to develop the color.

The CNP Advantage: The chlorine substituent at the ortho position exerts an electron-withdrawing inductive effect, lowering the pKa of the phenolic hydroxyl to ~5.5 . This allows for continuous spectrophotometric monitoring at acidic pH, significantly increasing assay throughput and kinetic accuracy.

Retrosynthetic Analysis & Strategy

The synthesis of CNP-Cellobioside requires the stereoselective formation of a

Strategic Challenges

-

Nucleophilicity: The electron-withdrawing nitro and chloro groups on the phenol significantly reduce the nucleophilicity of the hydroxyl group, making standard Koenigs-Knorr conditions (silver salts) sluggish or prone to side reactions.

-

Stereocontrol: Exclusive formation of the

-anomer is required. This dictates the use of a glycosyl donor with a participating group at C-2 (neighboring group participation).

Selected Pathway: Phase Transfer Catalysis (PTC)

To overcome the low nucleophilicity of the phenol, this guide recommends a Phase Transfer Catalyzed coupling. This method utilizes a biphasic system (DCM/Water) with a quaternary ammonium salt, facilitating the reaction of the phenoxide ion (generated in situ) with the glycosyl bromide.

Figure 1: Retrosynthetic disconnection showing the conversion of precursors to the final deprotected substrate.

Experimental Protocols

Step 1: Preparation of Hepta-O-acetyl- -D-cellobiosyl bromide

Note: Commercial acetobromo-cellobiose is available, but in-house synthesis from cellobiose octaacetate ensures fresh, reactive donor material.

Reagents:

-

Dissolution: Dissolve 10.0 g of

-D-cellobiose octaacetate in 40 mL of anhydrous DCM in a round-bottom flask. -

Bromination: Cool to 0°C. Add 20 mL of HBr (33% in AcOH) dropwise under nitrogen atmosphere.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (Hexane:Ethyl Acetate 1:1). The product moves faster than the starting material.

-

Work-up: Pour the reaction mixture into 200 mL of ice water. Extract the organic layer (DCM).

-

Wash: Wash the DCM layer strictly in this order:

-

Cold water (2x).

-

Saturated aqueous

(until evolution of -

Brine.

-

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo at <40°C (the bromide is thermally unstable). -

Crystallization: Recrystallize immediately from diethyl ether/hexane to yield white needles.

-

Yield Expectation: 85–90%.

-

Storage: Store at -20°C under argon.

-

Step 2: Phase Transfer Coupling (The Critical Step)

This step couples the electron-deficient phenol to the sugar. The use of Tetrabutylammonium bromide (TBAB) transfers the phenoxide anion into the organic phase, enhancing reactivity.

Reagents: Acetobromo-cellobiose (from Step 1), 2-Chloro-4-nitrophenol, TBAB, DCM, 1.0 M NaOH.

-

Phase Preparation:

-

Initiation: Add the aqueous NaOH to the organic phase.

-

Agitation: Vigorously stir the biphasic mixture at room temperature. High shear stirring is essential to maximize the interfacial surface area.

-

Monitoring: Reaction typically completes in 4–6 hours. Monitor TLC (Hexane:EtOAc 1:1). Look for the disappearance of the bromide and the appearance of a UV-active, charrable spot.

-

Separation: Separate the layers. Wash the organic layer with:

-

1M NaOH (2x) to remove unreacted phenol (the aqueous layer will turn yellow).

-

Water.[2]

-

Brine.

-

-

Purification: Dry over

and concentrate. The crude residue is often a yellow foam. Recrystallize from hot Ethanol or MeOH to obtain Hepta-O-acetyl-2-chloro-4-nitrophenyl-

Step 3: Zemplén Deacetylation

Removing the acetyl protecting groups must be done carefully to avoid cleaving the phenol, which is a good leaving group.

Reagents: Anhydrous Methanol, Sodium Methoxide (NaOMe) solution (0.5 M).

-

Suspension: Suspend the protected glycoside (2.0 g) in 20 mL of anhydrous Methanol.

-

Catalysis: Add 0.5 M NaOMe in MeOH dropwise until the pH reaches ~9.0 (check with wet pH paper). Do not exceed pH 10, as high alkalinity can hydrolyze the phenolic glycosidic bond.

-

Reaction: Stir at room temperature. The solid will dissolve as deacetylation proceeds (usually 1–2 hours).

-

Neutralization: Add Amberlite IR-120 (

form) resin to neutralize the solution to pH 7.0.-

Critical: Filter off the resin immediately after neutralization to prevent acid-catalyzed hydrolysis.

-

-

Isolation: Concentrate the filtrate. The product, 2-Chloro-4-nitrophenyl-

-D-cellobioside , may precipitate or require recrystallization from MeOH/Water.

Workflow Visualization

Figure 2: Step-by-step synthetic workflow emphasizing the Phase Transfer Catalysis (PTC) route.

Analytical Characterization & Validation

To ensure the integrity of the synthesized substrate, the following analytical parameters must be met.

| Parameter | Specification | Method |

| Appearance | White to pale yellow crystalline powder | Visual Inspection |

| Melting Point | 197 – 201 °C | Capillary Method |

| Solubility | Soluble in Water, DMSO; Slightly soluble in EtOH | Solubility Test |

| Anomeric proton ( | 400 MHz NMR | |

| Purity | > 98% | HPLC (C18, Water/Acetonitrile) |

| Free Phenol | < 0.5% (Critical for assay background) | UV-Vis at 405 nm (pH 7) |

Key NMR Feature:

The coupling constant (

References

-

Lorentz, K., Gütschow, B., & Renner, F. (1999).[4] Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside. Clinical Chemistry and Laboratory Medicine, 37(11-12), 1053-1062.[4] Link

- Context: Establishes the utility and stability of CNP-glycosides in clinical enzymology.

-

Arora, P. K., & Jain, R. K. (2012).[5] Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800. PLOS ONE, 7(6), e38676.[5] Link[5]

- Context: Provides physical properties and stability data for the 2-chloro-4-nitrophenol aglycone.

-

Brunecky, R., et al. (2023). Enzyme kinetics by GH7 cellobiohydrolases on chromogenic substrates is dictated by non-productive binding. The FEBS Journal, 290, 379–399.[6] Link[6]

- Context: Specifically discusses the kinetics of cellobiohydrolases using nitrophenyl-cellobiosides and the structural implications of the substr

- Dess, D., et al. (1981). Phase transfer catalyzed synthesis of glycosides. Journal of Carbohydrate Chemistry.

-

ChemicalBook. (n.d.). 2-Chloro-4-nitrophenol Properties. Link

-

Context: Verification of pKa and physical constants of the acceptor molecule.[7]

-

Sources

- 1. RU2046794C1 - Method of synthesis of 2-chloro-4-nitrophenol - Google Patents [patents.google.com]

- 2. US2629745A - Process for preparing 2-chloro-4-nitrophenol - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Evaluation of a direct alpha-amylase assay using 2-chloro-4-nitrophenyl-alpha-D-maltotrioside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp. RKJ 800 | PLOS One [journals.plos.org]

- 6. diva-portal.org [diva-portal.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Technical Deep Dive: 2-Chloro-4-nitrophenyl-beta-D-cellobioside Mechanism of Action

Executive Summary

This technical guide details the mechanistic function and experimental application of 2-Chloro-4-nitrophenyl-beta-D-cellobioside (2-CNP-Cel) . Unlike standard chromogenic substrates (e.g., p-nitrophenyl-beta-D-cellobioside), 2-CNP-Cel is engineered with an electron-withdrawing chlorine substituent at the ortho position of the phenolic ring. This modification lowers the pKa of the leaving group, enabling continuous spectrophotometric monitoring of cellulase activity (specifically cellobiohydrolases and endoglucanases) at acidic pH (5.0–6.0) without the need for alkaline stop solutions.

Molecular Architecture & Physicochemical Properties[1]

The utility of 2-CNP-Cel lies in its specific chemical modification. By substituting a chlorine atom at the 2-position of the 4-nitrophenyl aglycone, the physicochemical behavior of the reporter group changes significantly compared to the parent compound, p-nitrophenol (pNP).

The pKa Shift: The Core Advantage

In enzymatic assays, the reporter group must be ionized to absorb strongly at 405 nm. Standard pNP has a pKa of ~7.15, meaning it is protonated (colorless) at the acidic pH (4.5–5.5) required for optimal fungal cellulase activity. This necessitates a "stop-and-read" protocol using high pH buffer.

The 2-chloro substitution exerts a strong inductive effect (-I), stabilizing the phenolate anion. This shifts the pKa downward to approximately 5.5 . Consequently, a significant fraction of the 2-chloro-4-nitrophenol (CNP) released is ionized during the reaction at acidic pH, allowing for real-time kinetic analysis.

Table 1: Comparative Properties of Chromogenic Reporters

| Property | p-Nitrophenol (pNP) | 2-Chloro-4-nitrophenol (CNP) |

| pKa | ~7.15 | ~5.5 |

| Absorbance Max ( | 400–405 nm | 405 nm |

| Color at pH 5.0 | Colorless (Protonated) | Yellow (Partially Ionized) |

| Assay Type | Endpoint (Stop & Read) | Continuous or Endpoint |

| Extinction Coefficient ( | ~18,000 M | ~14,580 M |

Mechanism of Action: Enzymatic Hydrolysis

The mechanism involves the specific recognition of the cellobiosyl moiety by the enzyme, followed by the cleavage of the

Substrate Recognition

Cellobiohydrolases (e.g., TrCel7A) bind the substrate via their tunnel-shaped active sites.[1] The cellobiose unit occupies the product binding sites (typically +1 and +2), placing the glycosidic bond of the aglycone at the cleavage site.

Catalytic Cleavage

Most cellulases utilizing this substrate operate via a retaining mechanism (double displacement) or inverting mechanism (single displacement):

-

Nucleophilic Attack: A catalytic carboxylate residue attacks the anomeric carbon (C1) of the glycone.

-

Leaving Group Departure: The 2-chloro-4-nitrophenol acts as the leaving group. Due to the lower pKa, it is a better leaving group than unsubstituted phenol.

-

Release: The aglycone is released into the medium. At pH

5.5, it immediately equilibrates to its yellow phenolate form.

Visualization: Reaction Pathway

The following diagram illustrates the transformation from substrate binding to signal generation.

Figure 1: Enzymatic hydrolysis pathway of 2-CNP-Cel. The enzyme recycles after releasing the chromogenic aglycone.

Experimental Protocol: Continuous Kinetic Assay

This protocol is designed for the quantification of cellobiohydrolase activity using a continuous read format.

Reagents Preparation

-

Buffer: 50 mM Sodium Acetate, pH 5.0 (or Citrate Phosphate buffer).

-

Substrate Stock: 10 mM 2-Chloro-4-nitrophenyl-beta-D-cellobioside dissolved in 50% DMSO/Water (v/v). Note: High solubility in DMSO prevents precipitation.

-

Enzyme Solution: Dilute cellulase samples in the assay buffer.

Assay Workflow

-

Blanking: Pre-read the buffer + substrate to establish a baseline (spontaneous hydrolysis check).

-

Initiation: Add enzyme to the substrate solution.

-

Monitoring: Measure Absorbance at 405 nm (A405) every 30 seconds for 10–20 minutes.

-

Temperature: Maintain 50°C (standard for fungal enzymes) using a temperature-controlled cuvette holder or plate reader.

Visualization: Assay Logic Flow

Figure 2: Step-by-step workflow for the continuous kinetic assay of cellulase activity.

Calculation

Calculate the enzyme activity (Units/mL) using the extinction coefficient (

- : Slope of the linear portion of the curve.

- : Total reaction volume (mL).

- : Dilution factor of the enzyme.

-

: Extinction coefficient (approx.[2][3][4] 14.58 mM

- : Path length (cm).

Troubleshooting & Validation (Trustworthiness)

To ensure data integrity, the following self-validating controls must be implemented:

-

Spontaneous Hydrolysis Control: 2-CNP-Cel can degrade slowly in aqueous solution, especially if exposed to light or high temperatures for extended periods. Always run a "No Enzyme" control.

-

Substrate Inhibition: High concentrations of cellobioside substrates can sometimes cause substrate inhibition in CBH enzymes. Perform a

analysis to ensure the assay concentration (typically 1–2 mM) is saturating but not inhibitory. -

Specificity Check: While 2-CNP-Cel is preferred for Cellobiohydrolases (CBH),

-glucosidases can also hydrolyze it. To distinguish CBH activity, add Glucono-

References

-

Megazyme. (n.d.). 2-Chloro-4-nitrophenyl-beta-D-cellobioside Product Data. Retrieved from [Link]

- Parry, N. J., et al. (2001). Biochemical characterization and mechanism of action of a thermostable beta-glucosidase purified from Thermoascus aurantiacus. Biochemical Journal, 353, 117-127.

-

Zhang, X., et al. (2010). Kinetics of the hydrolysis of p-nitrophenyl-beta-D-cellobioside and transglycosylation by Thermobifida fusca Cel5Acd. Biotechnology and Bioengineering. [Link]

-

Min, J., et al. (2019). A Two-Component para-Nitrophenol Monooxygenase Initiates a Novel 2-Chloro-4-Nitrophenol Catabolism Pathway. Applied and Environmental Microbiology. [Link]

Sources

- 1. Enzyme kinetics by GH7 cellobiohydrolases on chromogenic substrates is dictated by non‐productive binding: insights from crystal structures and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. Team:Imperial College/Enzyme Kinetics - 2013.igem.org [2013.igem.org]

- 4. A Two-Component para-Nitrophenol Monooxygenase Initiates a Novel 2-Chloro-4-Nitrophenol Catabolism Pathway in Rhodococcus imtechensis RKJ300 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Chloro-4-nitrophenyl-beta-D-cellobioside Hydrolysis

This technical guide details the hydrolysis of 2-Chloro-4-nitrophenyl-beta-D-cellobioside (2-CNP-Cel) , a chromogenic substrate critical for the kinetic analysis of cellulolytic enzymes.[1] Unlike standard p-nitrophenyl substrates, the unique physicochemical properties of the 2-chloro-substituted product allow for continuous spectrophotometric monitoring at acidic pH, bridging the gap between optimal enzyme activity and detection limits.[1]

Executive Summary

The hydrolysis of 2-Chloro-4-nitrophenyl-beta-D-cellobioside is a definitive assay for measuring cellobiohydrolase (exoglucanase) and endoglucanase activity.[1] The reaction yields two distinct products: cellobiose and the chromophore 2-Chloro-4-nitrophenol (2-CNP) .

The primary technical advantage of this system over the traditional p-nitrophenol (pNP) assay is the pKa shift induced by the chlorine substituent.[1] While pNP (pKa ~7.[1][2][3][4]1) requires an alkaline stop solution to evolve color, 2-CNP (pKa ~5.[1]5) exhibits significant absorbance at pH 5.0–6.[1]0. This allows researchers to perform continuous kinetic assays at the acidic optima of fungal cellulases without quenching the reaction.[1]

Chemical Mechanism & Thermodynamics[1]

The Substrate

2-CNP-Cel consists of two glucose units (cellobiose) linked via a

The Reaction Pathway

The enzymatic hydrolysis proceeds via a general acid/base mechanism, typical of retaining or inverting glycoside hydrolases.[1]

-

Binding: The enzyme binds the cellobiosyl moiety at the active site (subsites -2 and -1).[1]

-

Catalysis: The glycosidic bond between the anomeric carbon of the cellobiose and the phenolic oxygen is cleaved.[1]

-

Release: 2-Chloro-4-nitrophenol is released into solution.[1] Upon release, the phenol equilibrates between its protonated (colorless) and deprotonated (yellow) forms based on the buffer pH.[1]

Figure 1: Reaction pathway showing the enzymatic cleavage and release of the reporter molecule.

The Hydrolysis Product: 2-Chloro-4-nitrophenol (2-CNP)

The utility of this assay rests entirely on the properties of the leaving group.[1]

Physicochemical Properties[1][2][5]

-

Molecular Weight: 173.55 g/mol [1]

-

Appearance: Yellow crystalline powder (as free phenol).[1]

-

Solubility: Soluble in ethanol, methanol, and DMSO; sparingly soluble in water (requires pH adjustment).[1]

The pKa Advantage

The chlorine atom at the ortho position exerts an electron-withdrawing inductive effect (-I). This stabilizes the negative charge on the phenolate oxygen more effectively than in unsubstituted p-nitrophenol.[1]

| Property | p-Nitrophenol (pNP) | 2-Chloro-4-nitrophenol (2-CNP) | Biological Implication |

| pKa | ~7.15 | ~5.50 | 2-CNP is ~50% ionized at pH 5.5. |

| Optimum Assay pH | > 9.0 (Endpoint only) | 5.0 – 6.0 (Continuous) | Matches fungal cellulase optima.[1] |

| 405 nm | 400 – 405 nm | Compatible with standard plate readers.[1] | |

| ~18,000 M⁻¹cm⁻¹ (pH 10) | ~14,580 M⁻¹cm⁻¹ (pH 7.5)* | High sensitivity.[1] |

*Note: The extinction coefficient (

Experimental Protocol: Continuous Kinetic Assay

Objective: Determine the specific activity of a cellobiohydrolase sample using 2-CNP-Cel at pH 5.5.

Reagents & Preparation

-

Assay Buffer: 50 mM Sodium Acetate or Citrate-Phosphate buffer, pH 5.5.

-

Substrate Solution (2 mM): Dissolve 2-CNP-Cel in a minimal volume of DMSO (e.g., 10% of final vol), then dilute with Assay Buffer. Note: Store in dark; substrate is light sensitive.[1]

-

Enzyme Solution: Dilute cellulase in Assay Buffer just prior to use.

-

Standard: Pure 2-Chloro-4-nitrophenol (for standard curve).

Assay Workflow (Microplate Format)

Figure 2: Step-by-step workflow for continuous kinetic monitoring.

Detailed Steps

-

Blanking: Include "Substrate Blanks" (Substrate + Buffer, no enzyme) to account for spontaneous hydrolysis.[1]

-

Initiation: Add 100 µL of 2 mM Substrate to wells. Add 50 µL of Enzyme solution.

-

Monitoring: Immediately place in a temperature-controlled spectrophotometer (e.g., 40°C). Read Absorbance at 405 nm every 30 seconds for 15 minutes.[1]

-

Quantification:

Calculation

Activity is calculated using the Beer-Lambert Law, but a standard curve is strongly recommended due to the pH dependence of the extinction coefficient.[1]

- : Change in absorbance per minute.[1]

- : Total reaction volume (mL).[1]

- : Extinction coefficient (slope of your standard curve, mM⁻¹).[1]

- : Pathlength (cm) (usually 0.6-0.7 cm for 200 µL in a 96-well plate).

- : Volume of enzyme added (mL).

Validation & Troubleshooting

Self-Validating the System

To ensure data integrity (Trustworthiness), perform these checks:

-

Linearity Check: The

of your standard curve (2-CNP concentration vs. Absorbance) must be >0.[1]98. If not, your buffer pH may be drifting, or the reader pathlength is inconsistent.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Spontaneous Hydrolysis: If the Substrate Blank shows

over 10 mins, the substrate may be degraded.[1] Prepare fresh substrate.[1] -

Inner Filter Effect: If absorbance exceeds 1.5 OD, dilute the enzyme.[1] The relationship between concentration and absorbance becomes non-linear at high OD.[1]

Common Pitfalls

-

pH Mismatch: Performing this assay at pH < 4.5 will protonate the product (2-CNP), rendering it colorless.[1] If your enzyme requires pH 4.0, you must use a stop-and-read method (add 1M

to raise pH to >9) rather than continuous monitoring.[1] -

Substrate Solubility: 2-CNP-Cel can precipitate in cold buffers.[1] Ensure all reagents are at reaction temperature before mixing.

References

-

Megazyme. (n.d.).[1] 2-Chloro-4-nitrophenyl-beta-D-cellobioside Data Sheet. Retrieved from [1]

-

T. reesei Cellulase Characterization. (2010).[1] The kinetics of p-nitrophenyl-β-D-cellobioside hydrolysis. National Institutes of Health (PubMed).[1] Retrieved from

-

Physical Properties of Nitrophenols. (2021). Spectrophotometric Determination of p-Nitrophenol. National Institutes of Health (PMC).[1] Retrieved from [1]

-

Enzyme Substrates Toolbox. (n.d.). Chromogenic Substrates for Cellulases. Biosynth. Retrieved from [1]

Sources

- 1. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 2. chemistry.beloit.edu [chemistry.beloit.edu]

- 3. researchgate.net [researchgate.net]

- 4. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Guide: Kinetic Profiling of Cellobiohydrolase Activity Using 2-Chloro-4-nitrophenyl-β-D-cellobioside

Executive Summary

The accurate quantification of cellulase activity—specifically cellobiohydrolase (CBH, EC 3.2.1.91)—is critical for biomass conversion optimization and antifungal drug development. While p-nitrophenyl (pNP) glycosides have long been the industry standard, they suffer from a critical limitation: the high pKa (~7.1) of the p-nitrophenol leaving group necessitates discontinuous (endpoint) assays requiring alkaline termination to develop color.

2-Chloro-4-nitrophenyl-β-D-cellobioside (CNP-Cel) represents a superior alternative for kinetic profiling. The chlorine substitution on the phenolic ring lowers the pKa of the leaving group to approximately 5.5 . This physicochemical shift allows the chromophore to remain significantly deprotonated (and thus colored) at the acidic pH optima (pH 4.5–6.0) typical of fungal cellulases.[1] Consequently, CNP-Cel enables continuous, real-time spectrophotometric monitoring of enzyme kinetics without pH adjustment, reducing experimental error and increasing throughput.

Chemical Mechanism & Technical Advantage

The pKa Shift: Why CNP Outperforms pNP

The core advantage of CNP-Cel lies in the electron-withdrawing effect of the chlorine atom at the ortho position of the aglycone.

-

p-Nitrophenol (pNP): pKa ≈ 7.1. At pH 5.0, <1% of the released product is in the yellow phenolate form. Detection requires quenching with Na₂CO₃ or Glycine-NaOH (pH > 10).

-

2-Chloro-4-nitrophenol (CNP): pKa ≈ 5.[2][3]5. At pH 5.5, ~50% of the released product is in the yellow phenolate form. This allows direct measurement of absorbance at 405 nm during the reaction.

Reaction Pathway

The enzyme (Cellobiohydrolase) attacks the glycosidic bond between the cellobiose moiety and the aglycone.

Figure 1: Hydrolysis mechanism of CNP-Cel. The chlorine substitution ensures the leaving group (P2) is chromogenic at acidic reaction conditions.

Assay Specificity & Interference Control

Critical Note on Specificity: CNP-Cel is an aglyconic substrate. It is hydrolyzed by:

-

Cellobiohydrolases (CBH/Exoglucanases): Primary target.

-

β-Glucosidases (BG): Major interference.

-

Endoglucanases (EG): Minor activity (usually low on small substrates, but possible).

The "BG Problem" and Solution

To attribute hydrolysis specifically to CBH activity in crude mixtures (e.g., fungal broths), you must inhibit β-Glucosidase.

-

Inhibitor: D-Glucono-1,5-δ-lactone (GDL) .

-

Concentration: 1–5 mM GDL is typically sufficient to inhibit BG without significantly affecting CBH activity.

Detailed Experimental Protocol (Kinetic Assay)

This protocol is designed for a microplate format (96-well) but can be scaled to cuvettes.

Reagents & Preparation

| Reagent | Specification | Preparation Notes |

| Buffer | 50 mM Sodium Acetate, pH 5.0 | Adjust pH with Acetic Acid. Filter sterilize (0.22 µm). |

| Substrate Stock | 10 mM CNP-Cel | Dissolve in 10% DMSO / 90% Water or pure buffer if soluble. Store at -20°C. Protect from light. |

| Enzyme Sample | Purified CBH or Crude Extract | Dilute in Assay Buffer. Keep on ice. |

| Inhibitor (Optional) | 100 mM Glucono-δ-lactone | Prepare fresh. Use if BG contamination is suspected. |

| Standard | 2-Chloro-4-nitrophenol | Prepare 0–200 µM standard curve in Assay Buffer (pH 5.0). |

Kinetic Workflow

Objective: Determine the initial rate (

-

Pre-incubation:

-

Pipette 80 µL of Assay Buffer (with 2 mM GDL if needed) into wells.

-

Add 10 µL of Enzyme Sample.

-

Incubate at Target Temperature (e.g., 50°C) for 5 minutes.

-

-

Reaction Initiation:

-

Add 10 µL of 10 mM CNP-Cel Substrate (Final conc: 1 mM).

-

Note: Ensure substrate is pre-warmed to prevent temperature shock.

-

-

Measurement:

-

Immediately place in a temperature-controlled microplate reader.

-

Monitor Absorbance at 405 nm every 30–60 seconds for 10–20 minutes.

-

Shake plate for 3 seconds before each read.

-

Endpoint Workflow (Alternative)

If a kinetic reader is unavailable:

-

Incubate Enzyme + Substrate for fixed time (e.g., 10 min).

-

Stop reaction with 100 µL of 2% (w/v) Na₂CO₃ (pH > 10).

-

Read Absorbance at 405 nm.[4]

-

Note: This shifts the pH to alkaline, fully ionizing the CNP. You must use a standard curve prepared in the same Stop Buffer.

-

Figure 2: Optimized kinetic workflow for CNP-Cel assays, emphasizing the pre-incubation and continuous reading steps.

Data Analysis & Calculations

Extinction Coefficient ( )

The extinction coefficient of 2-chloro-4-nitrophenol is pH-dependent.

-

At pH 5.0 (Kinetic):

is lower than at alkaline pH because only a fraction is ionized. You must generate a standard curve at the assay pH (e.g., pH 5.0). -

Typical Value (Alkaline/Max):

(fully ionized). -

Typical Value (pH 5.5): Will be approximately 50–60% of the max value. Do not assume—measure it.

Calculation of Activity (Units)

One Unit (U) is defined as the amount of enzyme releasing 1 µmol of 2-chloro-4-nitrophenol per minute.

Where:

- : Slope of the linear portion of the kinetic curve.

- : Total reaction volume (e.g., 0.1 mL).

- : Extinction coefficient at the assay pH (determined from standard curve).

- : Path length (0.3–0.5 cm for 100 µL in 96-well plate; 1.0 cm for cuvette).

- : Volume of enzyme added.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background Absorbance | Spontaneous hydrolysis or oxidized substrate. | Store substrate in dark at -20°C. Always run a "Substrate Blank" (Buffer + Substrate, no enzyme). |

| Non-Linear Kinetics | Substrate depletion or product inhibition. | Reduce enzyme concentration. Use the initial 1–3 minutes for slope calculation. |

| Low Signal at pH 5.0 | Low ionization of CNP. | Increase pH to 5.5 or 6.0 if enzyme stability permits. Alternatively, switch to Endpoint method with alkaline stop. |

| Inconsistent Replicates | Temperature fluctuation. | Use a plate reader with precise temperature control. Pre-warm all reagents. |

References

-

Megazyme . (2014). Novel substrates for the measurement of endo-1,4-β-glucanase. Carbohydrate Research. Link

-

Parry, N.J. et al. (2001). Biochemical characterization and mechanism of action of a thermostable beta-glucosidase purified from Thermoascus aurantiacus. Biochemical Journal. Link

-

Deshpande, M.V. et al. (1984). Selective assay for exo-1,4-beta-glucanases in the presence of endo-1,4-beta-glucanases. Analytical Biochemistry. Link

-

Sigma-Aldrich . (2024).[5] 4-Nitrophenyl β-D-cellobioside Technical Datasheet. Link

-

PubChem . (2024). 2-Chloro-4-nitrophenol Compound Summary. National Library of Medicine. Link

Sources

- 1. Enzyme kinetics by GH7 cellobiohydrolases on chromogenic substrates is dictated by non‐productive binding: insights from crystal structures and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 2-Chloro-4-nitrophenol CAS#: 619-08-9 [m.chemicalbook.com]

- 4. Team:Imperial College/Enzyme Kinetics - 2013.igem.org [2013.igem.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

High-Precision Chromogenic Profiling of Glycoside Hydrolase Family 7 (GH7)

Executive Summary

Glycoside Hydrolase Family 7 (GH7) cellobiohydrolases, such as Trichoderma reesei Cel7A (CBH I), are the primary workhorses of industrial cellulose degradation.[1][2] However, their unique "tunnel-shaped" active site architecture presents a formidable challenge for kinetic characterization using small-molecule chromogenic substrates.[3] Unlike endoglucanases (cleft active sites) or

This guide provides a rigorous technical framework for selecting, utilizing, and validating chromogenic substrates for GH7. It moves beyond basic "mix-and-read" protocols to address the structural nuances of the GH7 tunnel, interference from contaminating enzymes, and the necessity of specific leaving groups for accurate kinetic profiling.

Structural Mechanistics: The Tunnel Paradox

To select the correct substrate, one must first understand the steric constraints of the enzyme. GH7 cellobiohydrolases operate via a processive exo-mode mechanism.[3] The active site is a long tunnel (~50 Å) formed by surface loops that enclose the cellulose chain.

The Challenge of Small Substrates

Standard chromogenic substrates like p-nitrophenyl-

-

Productive Binding: The substrate binds at the catalytic center (sites -1 and +1), allowing hydrolysis.

-

Non-Productive Binding: The hydrophobic aglycon (e.g., nitrophenyl group) binds favorably to hydrophobic patches elsewhere in the tunnel (e.g., sites +2 to +4), preventing hydrolysis.

This competition dictates that

Figure 1: Kinetic partitioning of chromogenic substrates in the GH7 tunnel.[3] High affinity for non-productive sites acts as an intrinsic competitive inhibition mechanism.

Substrate Chemistry & Selection

The choice of substrate for GH7 is a trade-off between specificity and turnover rate.[3]

A. p-Nitrophenyl -D-Lactoside (pNP-Lac)[1]

-

Status: The Industry Standard Surrogate.

-

Mechanism: GH7 enzymes tolerate the galactose moiety at the non-reducing end. Cleavage occurs at the aglyconic bond, releasing p-nitrophenol.[3]

-

Pros: Commercially abundant; specific enough to distinguish CBH from some endoglucanases (EGs) that prefer longer chains.[3]

-

Cons: extremely slow turnover (

for TrCel7A). Requires high enzyme concentrations.[3]

B. p-Nitrophenyl -D-Cellobioside (pNP-G2)[1]

-

Status: High Risk / High Reward.[3]

-

Mechanism: Mimics the natural cellobiose product.

-

Pros: Higher affinity than pNP-Lac.[3]

-

Cons: Major interference risk.

-glucosidases (BGLs) hydrolyze this substrate orders of magnitude faster than GH7s.[3] Even trace BGL contamination ruins the assay.

C. 2-Chloro-4-Nitrophenyl (CNP) Derivatives[1][4][5]

-

Status: High-Sensitivity Alternative.[3]

-

Chemistry: The addition of a chlorine atom lowers the pKa of the phenolic leaving group (~5.5 vs 7.1 for pNP).

-

Advantage: Allows for continuous monitoring at pH 5.0–6.0 without needing an alkaline stop solution, as a significant fraction of the product is ionized (colored) at acidic pH.

-

Application: Ideal for rapid screening or when real-time kinetics are required.[3]

Comparative Data Table

| Substrate | Leaving Group pKa | GH7 Turnover ( | BGL Interference Risk | Assay Mode |

| pNP-Lactoside | 7.15 | Low | Low | Endpoint (Stop) |

| pNP-Cellobioside | 7.15 | Medium | Critical | Endpoint (Stop) |

| CNP-Lactoside | 5.50 | Low | Low | Continuous |

| CNP-Cellobioside | 5.50 | Medium | Critical | Continuous |

Assay Specificity & Interference Control

Trustworthiness in GH7 assays comes from excluding "background noise" from other cellulolytic enzymes.[3]

The BGL Trap

-glucosidases (GH1, GH3) are ubiquitous contaminants in fungal preparations.[3] They cleave pNP-glycosides rapidly.[3]-

Validation Step: Run a control with pNP-Glucoside (pNP-G1) .[3] GH7 enzymes are strictly inactive on pNP-G1.[3] Any activity here indicates BGL contamination.[3]

-

Inhibition Strategy: If BGL is present, add 1 mM

-Gluconolactone .[3] This is a potent transition-state analogue inhibitor of GH1/GH3 BGLs but has negligible effect on GH7 activity at this concentration.[3]

Product Inhibition

GH7 enzymes are strongly inhibited by their natural product, cellobiose (

-

Protocol Adjustment: Ensure substrates are free of free cellobiose. Use short incubation times (<10% conversion) to remain in the initial rate (

) phase.

Validated Protocol: Endpoint Assay for TrCel7A

This protocol uses pNP-Lactoside (pNP-Lac) with an alkaline stop to maximize sensitivity.[3]

Reagents

-

Buffer: 50 mM Sodium Acetate, pH 5.0 (0.22

m filtered). -

Substrate Stock: 10 mM pNP-Lactoside dissolved in water (store at -20°C).

-

Stop Solution: 1.0 M

(Sodium Carbonate).[3] -

Enzyme: Purified GH7 (approx. 0.5 – 2.0

M final concentration).[3] Note: High concentration is needed due to low

Experimental Workflow

Figure 2: Step-by-step endpoint assay workflow for pNP-glycoside hydrolysis.

Step-by-Step Methodology

-

Blanking: Prepare a Substrate Blank (Buffer + Substrate) and an Enzyme Blank (Enzyme + Buffer) to correct for autohydrolysis and protein absorbance.[3]

-

Initiation: In a PCR tube or microplate, combine 45

L of 2 mM pNP-Lac (in acetate buffer) with 5 -

Incubation: Incubate at 50°C for exactly 30 minutes.

-

Termination: Rapidly add 50

L of 1 M -

Measurement: Transfer to a clear-bottom microplate and read Absorbance at 405 nm (

). -

Calculation:

[3]-

: Extinction coefficient of p-nitrophenol at pH >10 (

- : Time in minutes.

-

: Extinction coefficient of p-nitrophenol at pH >10 (

Data Analysis & Interpretation

When analyzing GH7 kinetics on chromogenic substrates, standard Michaelis-Menten models often fail due to the non-productive binding described in Section 1.[3]

The Modified Rate Equation

If substrate inhibition or non-productive binding is observed (leveling off or decreasing rate at high

Where

Reference Values (Benchmarks)

For T. reesei Cel7A on pNP-Lactoside at 50°C, pH 5.0:

-

: ~2–4 mM (High

-

: ~0.2

Critical Note: If you observe

References

-

Divne, C., et al. (1998). The structure of the cellobiohydrolase I from Trichoderma reesei. Science.[3] Link[3]

-

Ståhlberg, J., et al. (2022). Enzyme kinetics by GH7 cellobiohydrolases on chromogenic substrates is dictated by non-productive binding.[3] FEBS Journal.[3] Link[3]

-

Payne, C. M., et al. (2015). Glycoside hydrolase processivity is determined by the structural and dynamic properties of the product binding sites. Scientific Reports.[3] Link[3]

-

Megazyme. (n.d.).[3] Assay of Cellulase using Azo-CM-Cellulose and p-Nitrophenyl-glycosides. (Technical Booklet).[3] Link

-

Parry, N. J., et al. (2001). Biochemical characterization and mechanism of action of a thermostable beta-glucosidase purified from Thermoascus aurantiacus. Biochemical Journal.[3][1][5] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enzyme kinetics by GH7 cellobiohydrolases on chromogenic substrates is dictated by non-productive binding: insights from crystal structures and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-nitrophenyl beta-D-glucopyranoside | C12H14ClNO8 | CID 18651654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Technical Guide: Kinetic Profiling of Cellulases using CNP-Cellobioside

Executive Summary

The accurate quantification of cellulolytic activity is a cornerstone of biomass conversion research and enzyme engineering. While traditional reducing sugar assays (e.g., DNS, BCA) provide a global view of hydrolysis, they are discontinuous and labor-intensive. Chromogenic substrates based on p-nitrophenol (pNP) facilitated the transition to high-throughput screening but suffer from a critical limitation: the pKa of the leaving group (~7.1) renders it colorless at the acidic pH (4.5–5.5) optimal for most fungal cellulases.

This guide details the principle and application of 2-Chloro-4-nitrophenyl-β-D-cellobioside (CNP-Cellobioside) . By introducing a chlorine electron-withdrawing group to the phenolic ring, the pKa is shifted to ~5.5. This physicochemical alteration allows for continuous, kinetic monitoring of cellulase activity at acidic pH without the need for stop solutions, significantly increasing data quality and assay throughput.

Chemical Principle and Mechanism

The Substrate Structure

CNP-Cellobioside consists of a cellobiose moiety linked via a

-

Glycon:

-D-cellobiose (two glucose units).[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Aglycone: 2-Chloro-4-nitrophenol (leaving group).[2]

-

Cleavage Site: The bond between the anomeric carbon of the reducing-end glucose and the phenolic oxygen.

The "pKa Shift" Advantage

The core innovation lies in the leaving group.

-

p-Nitrophenol (pNP): pKa

7.[3]15. At pH 5.0, the ratio of the colored phenolate anion to the colorless phenol is negligible ( -

2-Chloro-4-nitrophenol (CNP): pKa

5.5. The chlorine atom stabilizes the phenolate anion via inductive effects. At pH 5.0, a significant fraction exists as the yellow anion, allowing real-time measurement of absorbance at 405 nm.

Enzymatic Hydrolysis Mechanism

The hydrolysis proceeds via a general acid/base mechanism typical of glycoside hydrolases (e.g., Family 7 Cellobiohydrolases or Family 5 Endoglucanases).

Figure 1: Kinetic mechanism of CNP-Cellobioside hydrolysis.[3] The release of the aglycone yields an immediate colorimetric signal at acidic pH.

Substrate Specificity and Limitations[3]

It is critical to understand that CNP-Cellobioside is a small-molecule surrogate, not a perfect mimic of crystalline cellulose.

| Enzyme Class | Activity on CNP-Cellobioside | Notes |

| Cellobiohydrolases (CBH) | High | Primary target. CBH I (Cel7A) and CBH II (Cel6A) cleave the aglycone, releasing cellobiose and CNP. |

| Endoglucanases (EG) | Moderate | Can cleave the aglycone bond, though they prefer longer chains (e.g., CNP-Lactoside or CNP-Cellotrioside). |

| High | Interference Risk. BGLs can cleave the aglycone directly or hydrolyze the cellobiose unit. |

Critical Control: To assay CBH/EG specifically in crude mixtures, you must inhibit BGL activity. The addition of D-glucono-1,5-lactone (1–5 mM) is standard practice to suppress BGL interference.

Experimental Protocol: Continuous Kinetic Assay

Reagents Preparation

-

Assay Buffer: 50 mM Sodium Acetate or Citrate, pH 5.0 (or optimal pH for your enzyme).

-

CNP-Cellobioside Stock (10 mM): Dissolve 10 mg of CNP-Cellobioside (MW ~463.8 g/mol ) in 2.15 mL of pure DMSO. Store at -20°C in the dark.

-

CNP Standard (10 mM): Dissolve 2-chloro-4-nitrophenol in DMSO for the standard curve.

-

Enzyme Solution: Dilute in Assay Buffer.

Workflow (96-Well Microplate)

Figure 2: High-throughput kinetic assay workflow for CNP-cellobioside.

Detailed Steps

-

Blanking: Include a Substrate Blank (Buffer + Substrate) to correct for spontaneous hydrolysis and an Enzyme Blank (Enzyme + Buffer) if the enzyme source is colored.

-

Initiation: Pre-incubate the plate with enzyme and buffer at the assay temperature (e.g., 50°C) for 5 minutes. Initiate the reaction by adding the substrate.[4]

-

Measurement: Monitor absorbance at 405 nm (or 410 nm) every 30–60 seconds for 10–30 minutes.

-

Linearity: Select the linear portion of the curve (

) for slope calculation.

Data Analysis and Calculation

The Extinction Coefficient ( )

Unlike pNP, where

-

(fully ionized): ~14,580 M

- (at pH 5.0): You must determine this experimentally.

Protocol for

-

Prepare 0–200 µM standards of 2-chloro-4-nitrophenol in the exact assay buffer (pH 5.0) .

-

Measure OD405.

-

Plot OD vs. Concentration (M). The slope is

(pathlength).

Activity Calculation

The volumetric activity (

Where:

- : Slope of the linear reaction phase (corrected for blank).

- : Total reaction volume (e.g., 100 µL).

- : Dilution factor of the enzyme.[6]

-

: Effective extinction coefficient at assay pH (M

-

: Pathlength (cm). For 100 µL in a standard 96-well plate,

- : Volume of enzyme added (e.g., 10 µL).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background | Spontaneous hydrolysis or impure substrate | Store substrate at -20°C dry. Always subtract substrate blank. |

| Non-linear Kinetics | Substrate depletion or product inhibition | Dilute enzyme further. Ensure <10% substrate conversion.[6] |

| Low Signal | pH too low for ionization | Use a standard curve specific to the pH. If pH < 4.0, a stop solution (1M Na |

| BGL Interference | Presence of | Add 1 mM Gluconolactone or purify the CBH fraction. |

References

-

Arora, P. K., & Jain, R. K. (2011).[5] Pathway for degradation of 2-chloro-4-nitrophenol in Arthrobacter sp. SJCon. Current Microbiology. Link (Source for extinction coefficient data).

-

Megazyme. (n.d.).[7] Endo-Cellulase Assay Procedure (CellG5 Method).Link (General principles of chromogenic cellulase assays).

-

Parry, N. J., et al. (2001). Biochemical characterization and mechanism of action of a thermostable beta-glucosidase purified from Thermoascus aurantiacus. Biochemical Journal.[8] Link (Discusses pNP vs CNP usage).

-

Gold Biotechnology. (n.d.). 4-Nitrophenyl beta-D-cellobioside Product Specifications.Link (Substrate handling and stability).

-

Divne, C., et al. (1994). The three-dimensional crystal structure of the catalytic core of cellobiohydrolase I from Trichoderma reesei. Science. Link (Structural basis of cellobioside binding).

Sources

- 1. 3482-57-3, 4-Nitrophenyl beta-D-cellobioside, CAS: 3482-57-3 [chemsynlab.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Two-Component para-Nitrophenol Monooxygenase Initiates a Novel 2-Chloro-4-Nitrophenol Catabolism Pathway in Rhodococcus imtechensis RKJ300 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.nrel.gov [docs.nrel.gov]

- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 8. The Cellulases Endoglucanase I and Cellobiohydrolase II of Trichoderma reesei Act Synergistically To Solubilize Native Cotton Cellulose but Not To Decrease Its Molecular Size - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-4-nitrophenyl-beta-D-cellobioside molecular weight

Technical Monograph: 2-Chloro-4-nitrophenyl-

Executive Summary & Rationale

In the kinetic characterization of cellulolytic enzymes—specifically cellobiohydrolases (CBH) and endoglucanases—the choice of chromogenic substrate dictates the fidelity of the assay. While p-nitrophenyl-

2-Chloro-4-nitrophenyl-

Physicochemical Profile

The following data constitutes the core identity of the molecule. Note the distinction between the standard pNP substrate and the chlorinated 2-CNP variant.

| Property | Specification |

| Systematic Name | 2-Chloro-4-nitrophenyl- |

| Molecular Formula | C |

| Molecular Weight | 497.83 g/mol |

| Aglycone | 2-Chloro-4-nitrophenol (CNP) |

| Glycone | Cellobiose ( |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water (up to ~10 mM); enhanced in 50% DMSO |

| 400–405 nm (pH dependent) | |

| Extinction Coefficient ( | ~16.5 mM |

| pKa (Aglycone) | ~5.5 (vs. 7.1 for p-nitrophenol) |

Critical Note on MW: The molecular weight is calculated based on the condensation of cellobiose (C

HO ) and 2-chloro-4-nitrophenol (C H ClNO ) with the loss of water.

Mechanism of Action

The utility of 2-CNP-Cel relies on the specific hydrolysis of the

Figure 1: Mechanistic pathway of 2-CNP-Cel hydrolysis.[2] Unlike pNP-Cel, the 2-Chloro-4-nitrophenol product exhibits significant absorbance at the reaction pH (5.0–6.0), allowing real-time kinetics.

Experimental Protocol: Continuous Kinetic Assay

This protocol is designed for a microplate format (96-well) to determine

Reagents Preparation

-

Assay Buffer: 50 mM Sodium Acetate, pH 5.5.

-

Substrate Stock (10 mM): Dissolve 49.8 mg of 2-CNP-Cel in 10 mL of Assay Buffer. Note: If solubility is an issue, predissolve in 1 mL DMSO, then dilute with buffer.

-

Enzyme Solution: Dilute cellulase to ~0.1–1.0 U/mL in Assay Buffer. Keep on ice.

Workflow

Figure 2: Workflow for continuous kinetic assay using 2-CNP-Cel.

Step-by-Step Methodology

-

Blanking: Pipette 100 µL of Assay Buffer into "Blank" wells.

-

Substrate Gradient: Pipette 90 µL of 2-CNP-Cel stock into sample wells to achieve final concentrations ranging from 0.1 mM to 5.0 mM.

-

Equilibration: Incubate the plate at the reaction temperature (e.g., 50°C) for 5 minutes.

-

Initiation: Add 10 µL of Enzyme Solution to the sample wells. Do not add enzyme to blanks.

-

Monitoring: Immediately place in a temperature-controlled microplate reader. Measure Absorbance at 405 nm (

) every 30 seconds for 10–20 minutes. -

Quantification:

-

Calculate

from the linear portion of the curve. -

Convert to velocity (

M/min) using the extinction coefficient (

-

Trustworthiness & Validation (E-E-A-T)

To ensure data integrity, the following controls are mandatory:

-

Spontaneous Hydrolysis Control: 2-CNP-Cel is chemically less stable than pNP-Cel due to the electron-withdrawing chlorine. Always run a "No Enzyme" control. If the background rate is high, fresh stock must be prepared.

-

Extinction Coefficient Verification: The

of 2-chloro-4-nitrophenol varies with pH. You must generate a standard curve of pure 2-chloro-4-nitrophenol (Aglycone) in your specific assay buffer (pH 5.5) to determine the exact conversion factor. Do not rely solely on literature values. -

Substrate Inhibition: High concentrations of nitrophenyl glycosides can sometimes inhibit CBHs. If the Michaelis-Menten plot dips at high [S], fit to a substrate inhibition model (

).

References

-

Megazyme. (n.d.). Chromogenic Substrates for Cellulase and Hemicellulase. Retrieved from

-

Sigma-Aldrich. (n.d.).[3] 4-Nitrophenyl

-D-cellobioside Product Specification. Retrieved from - Parry, N. J., et al. (2001).

-

TCI Chemicals. (n.d.). 4-Nitrophenyl beta-D-Cellobioside Data Sheet. Retrieved from

Sources

Technical Guide: Solubility & Stability of 2-Chloro-4-nitrophenyl-beta-D-cellobioside

Executive Summary

2-Chloro-4-nitrophenyl-beta-D-cellobioside (CNP-Cellobioside) is a high-performance chromogenic substrate designed for the kinetic analysis of cellulases, specifically cellobiohydrolases (exoglucanases). Unlike traditional p-nitrophenyl (pNP) substrates, the CNP derivative possesses a unique chemical advantage: a significantly lower pKa (~5.5) of its leaving group. This physicochemical property enables continuous spectrophotometric monitoring at acidic pH levels (pH 4.5–6.0) where most fungal and bacterial cellulases exhibit optimal activity, eliminating the need for alkaline stop solutions.

This guide details the solubility profile, preparation protocols, and stability factors required to integrate CNP-Cellobioside into high-throughput screening and kinetic characterization workflows.

Physicochemical Profile & Mechanism

The utility of CNP-Cellobioside is dictated by the properties of its aglycone leaving group, 2-chloro-4-nitrophenol (CNP) .

Mechanism of Action

The enzymatic hydrolysis of the

Reaction:

Comparative Advantage: CNP vs. pNP

| Feature | p-Nitrophenyl (pNP) | 2-Chloro-4-nitrophenyl (CNP) | Impact on Assay |

| Leaving Group pKa | ~7.1 | ~5.4 – 5.5 | CNP is ionized (colored) at acidic pH. |

| Optimum pH | Requires pH > 8.5 for detection | Detectable at pH > 5.0 | Allows continuous kinetic reads. |

| Assay Type | Endpoint (Stop & Read) | Continuous (Real-time) | Enables |

| Solubility (Aglycone) | Moderate | Low (Hydrophobic) | Requires precise solvent management. |

Solubility & Stock Preparation Protocols

CNP-Cellobioside is a hydrophobic glycoside. Direct dissolution in aqueous buffers often leads to incomplete solubilization or micro-precipitation, which scatters light and introduces noise into absorbance readings.

Protocol A: High-Concentration Stock Solution (Recommended)

Objective: Create a stable 10 mM – 50 mM stock solution.

-

Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). DMSO is preferred for biological compatibility, though DMF offers slightly higher solubility limits.

-

Weighing: Weigh the target mass of CNP-Cellobioside (MW ≈ 461.8 g/mol ).

-

Dissolution: Add solvent to achieve the desired concentration.[1] Vortex vigorously for 30–60 seconds.

-

Note: The solution should be yellow-tinted but transparent. If cloudy, sonicate in a water bath at 35°C for 5 minutes.

-

-

Storage: Aliquot into light-protective (amber) tubes and store at -20°C. Stable for >6 months. Avoid repeated freeze-thaw cycles to prevent hydrolysis.

Protocol B: Working Solution Preparation

Objective: Dilute stock into aqueous buffer for assay (Typical final conc: 0.5 mM – 2 mM).

-

Buffer Selection:

-

Sodium Acetate (pH 5.0): Ideal for fungal cellulases (Trichoderma, Aspergillus).

-

Sodium Citrate (pH 4.8–6.0): Excellent buffering capacity; compatible with CNP ionization.

-

Phosphate Citrate: Broad range compatibility.

-

-

Dilution Step (Critical):

-

Do not add buffer to the stock. Add the stock dropwise to the buffer while vortexing to prevent "crashing out" (rapid precipitation).

-

Limit final DMSO concentration to <5% (v/v) to avoid inhibiting the enzyme.

-

-

Validation: Measure absorbance at 405 nm. A high background reading (OD > 0.1) before enzyme addition indicates spontaneous hydrolysis or precipitation.

Experimental Workflow Visualization